5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole
CAS No.: 637322-86-2
Cat. No.: VC21372407
Molecular Formula: C16H16N2S
Molecular Weight: 268.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 637322-86-2 |
|---|---|
| Molecular Formula | C16H16N2S |
| Molecular Weight | 268.4g/mol |
| IUPAC Name | 6-methyl-2-(2-phenylethylsulfanyl)-1H-benzimidazole |
| Standard InChI | InChI=1S/C16H16N2S/c1-12-7-8-14-15(11-12)18-16(17-14)19-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,17,18) |
| Standard InChI Key | AZAJWKOYURHJSY-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=C(N2)SCCC3=CC=CC=C3 |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(N2)SCCC3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole (PubChem CID 923738) features a benzimidazole core with a methyl substituent at the 5-position and a phenethylthio group at the 2-position. The molecular formula is C16H16N2S with a molecular weight of 268.4 g/mol .
The compound's structure includes several key features:
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A benzimidazole heterocyclic core consisting of fused benzene and imidazole rings
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A methyl group attached to the 5-position of the benzimidazole ring
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A phenethylthio substituent connected to the 2-position via a thioether (sulfur) linkage
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The phenethyl portion consisting of a phenyl ring connected to the sulfur atom by a two-carbon chain
The compound can be represented using various chemical notations as documented in chemical databases:
Table 1: Chemical Identifiers of 5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole
| Identifier Type | Value |
|---|---|
| PubChem CID | 923738 |
| IUPAC Name | 6-methyl-2-(2-phenylethylsulfanyl)-1H-benzimidazole |
| Molecular Formula | C16H16N2S |
| Molecular Weight | 268.4 g/mol |
| InChI | InChI=1S/C16H16N2S/c1-12-7-8-14-15(11-12)18-16(17-14)19-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,17,18) |
| SMILES | CC1=CC2=C(C=C1)N=C(N2)SCCC3=CC=CC=C3 |
Benzimidazole Derivatives: Significance and Biological Importance
To understand the potential significance of 5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole, it is essential to consider the established properties of benzimidazole derivatives in general.
General Properties of Benzimidazole Derivatives
Benzimidazole derivatives constitute an important class of heterocyclic compounds with extensive applications in medicinal chemistry. The benzimidazole scaffold is recognized as a privileged structure in pharmaceutical development due to its ability to interact with various biological targets .
Biological Activities
Benzimidazole-containing compounds have demonstrated a diverse range of biological activities that make them valuable in drug discovery. According to research findings, these compounds exhibit:
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Antitumor activity
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Antibacterial properties
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Antifungal effects
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Antiviral capabilities
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Anticonvulsant actions
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Antidepressant effects
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Analgesic properties
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Anti-inflammatory characteristics
Mechanisms of Action
Benzimidazole derivatives exert their biological effects through various mechanisms. Of particular note is their antibacterial activity, which has been attributed to the inhibition of bacterial nucleic acid and protein synthesis . This mechanism may be relevant to understanding the potential antimicrobial properties of 5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole.
The diversity of functional groups that can be incorporated into the benzimidazole core, including the methyl and phenethylthio groups present in our compound of interest, allows for extensive modification of pharmacokinetic properties and biological activities .
Comparison with Related Compounds
Examining structurally related compounds provides valuable insights into the potential properties and activities of 5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole.
Comparison with 5-METHYL-2-PHENYL-1H-BENZO[D]IMIDAZOLE
A closely related compound is 5-METHYL-2-PHENYL-1H-BENZO[D]IMIDAZOLE (CAS: 2963-65-7), which shares the benzimidazole core and 5-methyl substituent but differs at the 2-position:
Table 2: Comparison of 5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole and 5-METHYL-2-PHENYL-1H-BENZO[D]IMIDAZOLE
| Property | 5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole | 5-METHYL-2-PHENYL-1H-BENZO[D]IMIDAZOLE |
|---|---|---|
| Molecular Formula | C16H16N2S | C14H12N2 |
| Molecular Weight | 268.4 g/mol | 208.26 g/mol |
| 2-position substituent | Phenethylthio | Phenyl |
| Melting Point | Not reported in sources | 241-242°C |
| Boiling Point | Not reported in sources | 408.7±38.0°C at 760 mmHg |
The key structural difference between these compounds is the presence of the thioether-linked phenethyl group in 5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole versus the directly attached phenyl group in the related compound .
Related Benzimidazole Derivatives with Enzyme Inhibitory Activity
Several structurally related benzimidazole derivatives have been evaluated for their inhibitory activity against Glutaminyl-peptide cyclotransferase:
Table 3: IC50 Values of Related Benzimidazole-Thioether Derivatives
| Compound | IC50 Value (nM) |
|---|---|
| 5-(5-(Benzylthio)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazole | 4240.0 |
| 5-(5-(Phenethylthio)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazole | 7260.0 |
| 5-(5-(3-Phenylpropylthio)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazole | 7560.0 |
| 5-(5-((Naphthalen-2-yl)methylthio)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazole | 8670.0 |
This data suggests that benzimidazole derivatives with thioether linkages similar to 5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole may exhibit enzyme inhibitory properties .
Future Research Directions
Several promising research directions for 5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole include:
Comprehensive Characterization
Detailed investigation of physical, chemical, and spectroscopic properties would provide a more complete profile of this compound. This could include crystallographic studies, solubility determinations in various solvents, stability assessments, and detailed spectroscopic analysis.
Biological Activity Screening
Systematic screening for various biological activities, particularly those associated with benzimidazole derivatives, would help establish the pharmacological profile of 5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole. This could include antimicrobial, enzyme inhibition, anti-inflammatory, and other relevant assays.
Synthetic Methodology Development
Development and optimization of synthetic routes specific to 5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole would facilitate its production for research purposes. This could include exploring green chemistry approaches, improving yields, and developing scalable processes.
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